molecular formula C8H7N3O2 B14490073 4-Hydrazinyl-2H-1,3-benzoxazin-2-one CAS No. 65739-72-2

4-Hydrazinyl-2H-1,3-benzoxazin-2-one

Cat. No.: B14490073
CAS No.: 65739-72-2
M. Wt: 177.16 g/mol
InChI Key: NMMZCZYCHFMPDG-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one typically involves the reaction of anthranilic acid derivatives with hydrazine. One common method is the cyclization of N-acylated anthranilic acid derivatives using cyclizing agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid . The reaction conditions often involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives .

Scientific Research Applications

4-Hydrazinyl-2H-1,3-benzoxazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

65739-72-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-hydrazinyl-1,3-benzoxazin-2-one

InChI

InChI=1S/C8H7N3O2/c9-11-7-5-3-1-2-4-6(5)13-8(12)10-7/h1-4H,9H2,(H,10,11,12)

InChI Key

NMMZCZYCHFMPDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)O2)NN

Origin of Product

United States

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